2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Overview
Description
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a chemical compound with the molecular formula C27H48O7 and a molecular weight of 484.67 g/mol . This compound is part of the glycol ethers and alkylphenols groups . It is commonly used as a surfactant and has applications in various industries, including cleaning, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the ethoxylation of 4-nonylphenol. The process includes the reaction of 4-nonylphenol with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation . The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality . The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers .
Scientific Research Applications
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its surfactant properties. It can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability . This property is exploited in various applications, such as in cleaning products to solubilize oils and in biological research to study membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: These compounds have varying degrees of ethoxylation and similar surfactant properties.
Octylphenol ethoxylates: Similar to nonylphenol ethoxylates but with an octyl group instead of a nonyl group.
Nonoxynol-9: A related compound used as a spermicide and in cleaning products.
Uniqueness
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its specific degree of ethoxylation, which imparts distinct physical and chemical properties. Its high degree of ethoxylation makes it particularly effective as a surfactant and emulsifier in various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7/c1-2-3-4-5-6-7-8-9-26-10-12-27(13-11-26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h10-13,28H,2-9,14-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJCLBGTPZECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858719 | |
Record name | 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34166-38-6 | |
Record name | p-Nonylphenol hexaethoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034166386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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